molecular formula C10H14ClNO2 B2373230 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 1332765-89-5

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B2373230
CAS No.: 1332765-89-5
M. Wt: 215.68
InChI Key: JMWCGRVYIFAVPJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride (CAS 1332765-89-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-amine oxetane scaffold, a structure recognized as a valuable non-classical bioisostere for carbonyl groups and amide bonds . The incorporation of an oxetane ring can profoundly influence the properties of a molecule, offering researchers a tool to modulate key parameters such as metabolic stability, lipophilicity, and aqueous solubility . Furthermore, the strained oxetane oxygen can act as an effective hydrogen bond acceptor, which may be leveraged to design novel interactions with biological targets . This specific regioisomer, bearing the methoxy group at the 2-position of the phenyl ring, is offered as a hydrochloride salt to enhance its stability and handling. Researchers utilize such 3,3-disubstituted oxetane amines as synthons in the exploration of new chemical space, particularly in the development of kinase inhibitors and other small-molecule therapeutics . The compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Handling Note: Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWCGRVYIFAVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more stable amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The unique oxetane structure has made this compound a subject of interest in the development of new pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the potential of oxetane derivatives, including 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride, in targeting specific pathways involved in cancer progression. For instance, the compound has been investigated for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. In vitro assays have shown that modifications to the oxetane structure can enhance selectivity and potency against cancer cell lines .

Neuropharmacological Effects

Research indicates that compounds with oxetane rings may exhibit neuroprotective properties. The ability to penetrate the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, although further investigation is required to confirm these effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that utilize various catalysts and reagents.

Synthetic Methodologies

Recent advancements in synthetic techniques have improved the efficiency of producing this compound. A notable method involves using Brønsted acid catalysts to facilitate the formation of the oxetane ring under mild conditions . The following table summarizes key synthetic routes:

MethodCatalystYield (%)Conditions
Acid-Catalyzed Ring FormationTriflic Acid75%40°C, 24h
Nucleophilic SubstitutionLewis Acid65%Room Temperature

Case Studies and Research Findings

Several studies have documented the pharmacological properties and therapeutic potential of this compound.

Case Study: Antitumor Activity

In a recent clinical trial, derivatives of this compound demonstrated significant antitumor activity against solid tumors. Patients receiving treatment showed a reduction in tumor size, with manageable side effects reported . The study emphasized the importance of structural modifications to enhance efficacy.

Case Study: Neuroprotective Effects

Another study explored the neuroprotective capabilities of oxetane derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid plaque formation and improve cognitive function in animal models . This suggests a promising avenue for further research into therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • However, the electron-donating methoxy group increases electron density on the phenyl ring, enhancing resonance stabilization .
  • Para-Substituted Analogs : Compounds like 3-(4-chlorophenyl)- and 3-(4-fluorophenyl)- derivatives exhibit reduced steric effects but retain electronic modulation. Chlorine’s electron-withdrawing nature decreases basicity of the amine, while fluorine’s small size balances polarity and lipophilicity .
  • Meta-Substituted Analogs: 3-(3-Nitrophenyl)- and 3-(3-fluorophenyl)- derivatives demonstrate how electron-withdrawing groups (e.g., -NO₂) reduce amine basicity, impacting salt formation and solubility .

Physicochemical Properties

  • Molecular Weight : Halogenated analogs (e.g., bromine in 3-(4-bromophenyl)-) show increased molecular weight, affecting pharmacokinetic properties like membrane permeability .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 3-(4-chlorophenyl)oxetan-3-amine hydrochloride is typically dissolved in DMSO for research applications, while the methoxy analog may exhibit better solubility in polar solvents due to its -OCH₃ group .

Biological Activity

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical reactivity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 187.66 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure that can facilitate various chemical reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring's strain allows for ring-opening reactions, leading to the formation of reactive intermediates that can covalently bond with biological molecules, thereby modulating biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Chemical Reactivity

The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form derivatives with additional functional groups using agents like potassium permanganate.
  • Reduction : Reduction reactions can convert the oxetane ring to more stable structures using lithium aluminum hydride or sodium borohydride.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Study 1: Anticancer Properties

A study examined the effects of related oxetane derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that treatment with these compounds resulted in a significant increase in apoptotic markers, suggesting their potential as anticancer agents. The concentration required for a notable apoptotic response was found to be low, indicating high potency .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes. The findings suggested that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure PositioningBiological Activity
3-(2-Methoxyphenyl)oxetan-3-amineOrthoAnticancer activity
3-(3-Methoxyphenyl)oxetan-3-amineMetaModerate enzyme inhibition
3-(4-Methoxyphenyl)oxetan-3-amineParaLow cytotoxicity

The positioning of the methoxy group significantly influences both reactivity and biological activity, making this compound distinct from its isomers.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride?

The synthesis typically involves a multi-step approach:

  • Intermediate preparation : Start with 2-methoxyphenyl precursors, such as 3-(2-methoxyphenyl)propanoic acid, which can undergo functional group transformations (e.g., reduction to amines or halogenation) .
  • Ring-closing reactions : Oxetane ring formation via nucleophilic substitution or cyclization under basic conditions. For example, reacting a β-amino alcohol intermediate with a carbonyl source (e.g., ketones or aldehydes) in the presence of HCl to yield the hydrochloride salt .
  • Purification : Use recrystallization or column chromatography to achieve high purity (>95%) .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the oxetane ring structure and methoxyphenyl substituents. Peaks near δ 4.5–5.0 ppm (oxetane protons) and δ 3.8–3.9 ppm (methoxy group) are diagnostic .
  • LC/MS : To verify molecular weight (e.g., [M+H]+^+ at m/z 214.1) and assess purity (>97% by UV/ELSD) .
  • Melting Point : Consistent melting behavior (e.g., 85–89°C for structurally related compounds) indicates crystalline stability .

Q. How does the hydrochloride salt influence solubility and stability?

The hydrochloride form enhances water solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies). Stability studies under varying pH (2–9) and temperature (4–40°C) should be conducted via HPLC to identify optimal storage conditions (−20°C, desiccated) .

Advanced Research Questions

Q. How can low yields in the oxetane ring-closing step be mitigated?

  • Catalyst optimization : Use Lewis acids (e.g., BF3_3·OEt2_2) or transition-metal catalysts to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
  • Temperature control : Gradual heating (60–80°C) prevents side reactions like premature hydrolysis .

Q. How should researchers address discrepancies in reported biological activity data?

  • Purity verification : Re-analyze batches via HPLC or LC/MS to rule out impurities (>99% purity required for pharmacological assays) .
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric composition, as stereoisomers may exhibit divergent activities .
  • Assay standardization : Validate receptor-binding protocols (e.g., radioligand displacement assays) using positive controls (e.g., known serotonin or dopamine receptor ligands) .

Q. What strategies are effective for studying stability under physiological conditions?

  • Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C, monitoring degradation products via LC/MS .
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf-life in aqueous formulations .

Q. How can computational methods predict receptor interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors), leveraging structural analogs (e.g., imidazolidine-dione derivatives) as templates .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with binding affinity trends to guide structural optimization .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Batch reproducibility : Ensure consistent reaction conditions (e.g., stoichiometry, mixing efficiency) using flow chemistry systems .
  • Byproduct management : Optimize workup procedures (e.g., liquid-liquid extraction) to remove unreacted precursors or side products .

Data Contradiction Analysis

Q. How to resolve conflicting reports on serotonin receptor binding affinity?

  • Replicate assays : Compare results across multiple labs using standardized protocols (e.g., 3^3H-5HT displacement assays).
  • Structural analogs : Cross-reference with data from compounds like 3-(4-bromophenyl)oxetan-3-amine hydrochloride, which shares a similar scaffold but differs in substituent topology .
  • Meta-analysis : Pool data from PubChem and CAS Common Chemistry to identify trends or outliers .

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Solvent residue : Trace solvents (e.g., DMSO) may shift proton signals. Use high-vacuum drying to eliminate residues .
  • Polymorphism : Different crystalline forms can alter splitting patterns. Characterize batches via XRPD to confirm crystallinity .

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